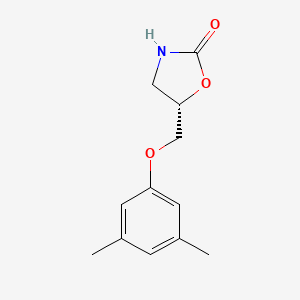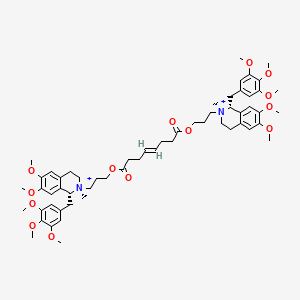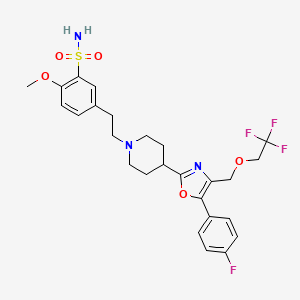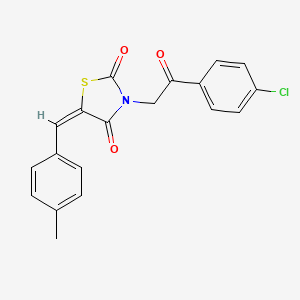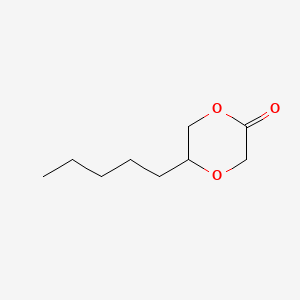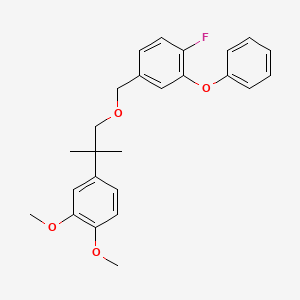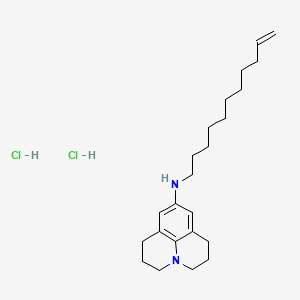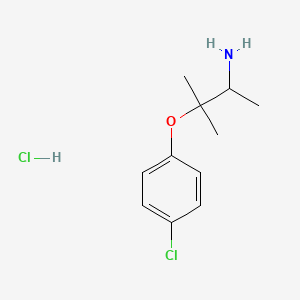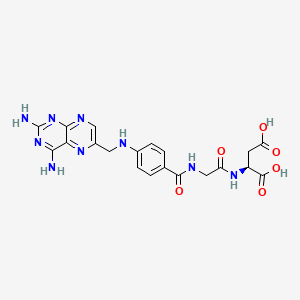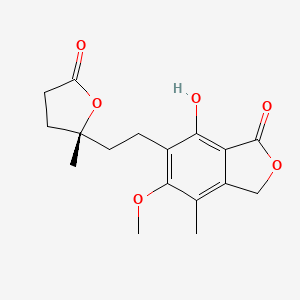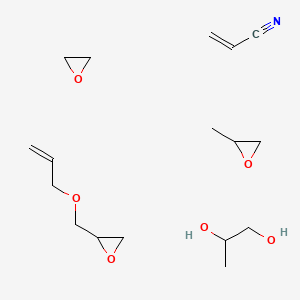
2-Methyloxirane;oxirane;propane-1,2-diol;prop-2-enenitrile;2-(prop-2-enoxymethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, methyloxirane, oxirane, (2-propenyloxy)methyloxirane, 2-propenenitrile polymer is a complex chemical compound that finds applications in various fields due to its unique properties. This compound is a polymer formed from the monomers 1,2-propanediol, methyloxirane, oxirane, (2-propenyloxy)methyloxirane, and 2-propenenitrile. It is known for its versatility and is used in industries ranging from pharmaceuticals to materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of its monomeric components. The process typically starts with the preparation of the monomers:
1,2-Propanediol: This can be synthesized through the hydration of propylene oxide.
(2-Propenyloxy)methyloxirane: This is synthesized by the reaction of allyl alcohol with epichlorohydrin.
2-Propenenitrile:
The polymerization process involves the use of initiators such as peroxides or azo compounds under controlled temperature and pressure conditions to achieve the desired molecular weight and polymer structure.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors where the monomers are mixed in specific ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the polymer. The polymer is then purified and processed into the desired form for various applications.
Chemical Reactions Analysis
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or alkylated products.
Scientific Research Applications
The polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form hydrogels.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mechanism of Action
The polymer exerts its effects through various mechanisms depending on its application. In drug delivery, for example, it forms a hydrogel that encapsulates the drug and releases it in a controlled manner. The molecular targets and pathways involved include interactions with cellular membranes and the controlled release of active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol: Known for its use in drug delivery and biocompatibility.
Polypropylene glycol: Used in the production of polyurethanes and as a lubricant.
Polyvinyl alcohol: Employed in the production of films and coatings.
Uniqueness
The polymer’s uniqueness lies in its combination of monomers, which imparts specific properties such as flexibility, biocompatibility, and chemical reactivity. This makes it suitable for a wide range of applications that similar compounds may not be able to achieve.
Properties
CAS No. |
64611-78-5 |
|---|---|
Molecular Formula |
C17H31NO6 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-methyloxirane;oxirane;propane-1,2-diol;prop-2-enenitrile;2-(prop-2-enoxymethyl)oxirane |
InChI |
InChI=1S/C6H10O2.C3H3N.C3H8O2.C3H6O.C2H4O/c1-2-3-7-4-6-5-8-6;1-2-3-4;1-3(5)2-4;1-3-2-4-3;1-2-3-1/h2,6H,1,3-5H2;2H,1H2;3-5H,2H2,1H3;3H,2H2,1H3;1-2H2 |
InChI Key |
BXMWUHBKLLGVMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO1.CC(CO)O.C=CCOCC1CO1.C=CC#N.C1CO1 |
Related CAS |
64611-78-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


